![molecular formula C10H7ClF2N4O4 B14606659 2-[Chloro(difluoro)methyl]-4-ethyl-5,7-dinitro-1H-benzimidazole CAS No. 60167-91-1](/img/structure/B14606659.png)
2-[Chloro(difluoro)methyl]-4-ethyl-5,7-dinitro-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Chloro(difluoro)methyl]-4-ethyl-5,7-dinitro-1H-benzimidazole is a synthetic organic compound characterized by its unique chemical structure, which includes chloro, difluoromethyl, ethyl, and dinitro functional groups attached to a benzimidazole core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Chloro(difluoro)methyl]-4-ethyl-5,7-dinitro-1H-benzimidazole typically involves multi-step organic reactions. One common approach includes:
Nitration: Introduction of nitro groups to the benzimidazole ring through nitration reactions using concentrated nitric acid and sulfuric acid.
Alkylation: Introduction of the ethyl group via Friedel-Crafts alkylation using ethyl chloride and aluminum chloride as a catalyst.
Halogenation: Introduction of the chloro and difluoromethyl groups through halogenation reactions using appropriate halogenating agents such as chlorine gas and difluoromethyl halides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-[Chloro(difluoro)methyl]-4-ethyl-5,7-dinitro-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Formation of dinitro derivatives with additional oxygen-containing functional groups.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups replacing the chloro group.
Wissenschaftliche Forschungsanwendungen
2-[Chloro(difluoro)methyl]-4-ethyl-5,7-dinitro-1H-benzimidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-[Chloro(difluoro)methyl]-4-ethyl-5,7-dinitro-1H-benzimidazole involves its interaction with molecular targets such as enzymes and receptors. The presence of nitro groups can facilitate the formation of reactive intermediates that interact with biological macromolecules, leading to various biological effects. The chloro and difluoromethyl groups can enhance the compound’s lipophilicity, improving its ability to penetrate cell membranes and reach intracellular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[Chloro(difluoro)methyl]-4-ethyl-5-nitro-1H-benzimidazole
- 2-[Chloro(difluoro)methyl]-4-methyl-5,7-dinitro-1H-benzimidazole
- 2-[Bromo(difluoro)methyl]-4-ethyl-5,7-dinitro-1H-benzimidazole
Uniqueness
2-[Chloro(difluoro)methyl]-4-ethyl-5,7-dinitro-1H-benzimidazole is unique due to the specific combination of functional groups that confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
60167-91-1 |
|---|---|
Molekularformel |
C10H7ClF2N4O4 |
Molekulargewicht |
320.64 g/mol |
IUPAC-Name |
2-[chloro(difluoro)methyl]-7-ethyl-4,6-dinitro-1H-benzimidazole |
InChI |
InChI=1S/C10H7ClF2N4O4/c1-2-4-5(16(18)19)3-6(17(20)21)8-7(4)14-9(15-8)10(11,12)13/h3H,2H2,1H3,(H,14,15) |
InChI-Schlüssel |
LJDDNHUFNYDAOI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C2C(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N=C(N2)C(F)(F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


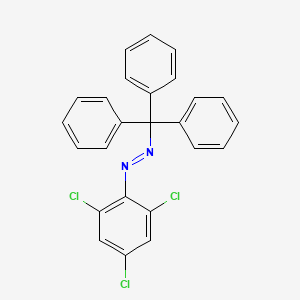
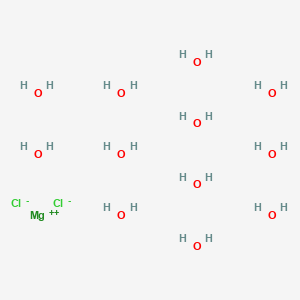

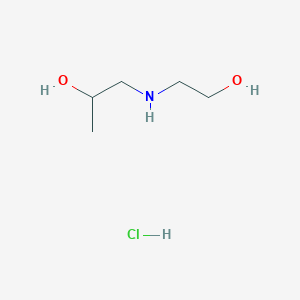
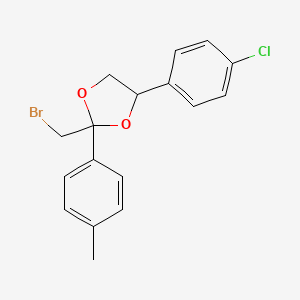
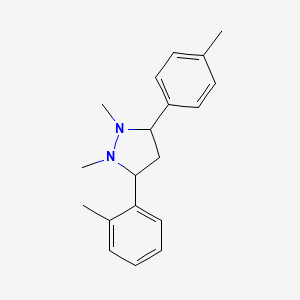
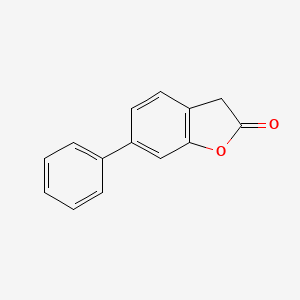
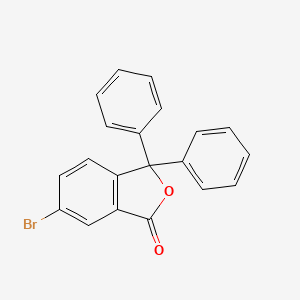
![6-(3-Methylhept-1-EN-1-YL)bicyclo[3.1.0]hexan-3-one](/img/structure/B14606614.png)
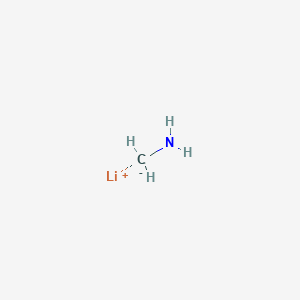
![Methyl 2-[(2-oxopropyl)amino]prop-2-enoate](/img/structure/B14606624.png)

![N-{4-[4-Chloro-2-(trifluoromethyl)phenoxy]phenyl}-N'-methylurea](/img/structure/B14606643.png)
![2-Methoxy-4-[(4-nitroanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14606647.png)
